The synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of suitable precursors. One common method includes the reaction of cyclopropylcarboxylic acid hydrazide with bromine in the presence of a base. This reaction leads to the formation of the oxadiazole ring under controlled conditions .
This method yields 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole with moderate to high efficiency depending on the specific conditions used .
The molecular structure of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole can be represented by its SMILES notation: C1CC1C(=NO)N=C(N)C(Br)=N
. The structure features a cyclopropyl group attached to the oxadiazole ring, which enhances its reactivity and biological activity.
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) depending on the desired transformation .
The mechanism of action of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole primarily involves its interaction with biological targets such as enzymes or receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Research indicates that this compound can influence various biochemical pathways by:
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole has several significant applications:
Research into 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole continues to expand into areas such as drug discovery and development of advanced materials for industrial applications. Its potential for further modifications makes it a versatile compound in organic synthesis .
1,2,4-Oxadiazoles are five-membered heteroaromatic rings containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4 (Figure 1). The parent compound has the molecular formula C₂H₂N₂O, with substituents denoted relative to the oxygen atom. For 3-bromo-5-cyclopropyl-1,2,4-oxadiazole, the "3" and "5" indicate carbon atoms flanking the oxygen. This numbering reflects standard IUPAC conventions where oxygen is position 1, adjacent nitrogen is position 2, and the opposite nitrogen is position 4. The ring exhibits modest aromaticity due to delocalization of six π-electrons, but its asymmetry results in distinct electronic properties at C(3) versus C(5). C(5) is more electron-deficient, making it more susceptible to nucleophilic attack, while C(3) better stabilizes electron-donating groups like cyclopropyl [6].
First synthesized in 1884 by Tiemann and Krüger via amidoxime-acyl chloride condensation, 1,2,4-oxadiazoles were initially termed "furo[ab1]diazoles" [4] [6] [9]. Significant interest emerged in the 1960s when photochemical rearrangements to other heterocycles (e.g., triazoles) were discovered [2] [6]. The 1970s–1990s saw exploration of their bioisosteric potential, mimicking esters/amides while resisting hydrolysis [4] [9]. Key milestones include the FDA approval of oxadiazole-containing drugs: the antitussive Oxolamine (1960s), vasodilator Butalamine, and antiviral Pleconaril (2000s) [4] [9]. Modern catalysis (e.g., Pt(IV)) and microwave-assisted syntheses have since addressed early limitations like poor yields and harsh conditions [4] [9].
Bromine at C(3) introduces a site for cross-coupling (e.g., Suzuki reactions), enabling structural diversification in pharmaceuticals and agrochemicals [6] [8]. The cyclopropyl group at C(5) enhances metabolic stability and influences bioactive conformations via ring strain (115° bond angles) and hyperconjugation [8] [9]. Combining these features—as in 3-bromo-5-cyclopropyl-1,2,4-oxadiazole—creates a versatile scaffold for drug candidates. Cyclopropyl’s lipophilicity (log P ~1.7) also improves membrane permeability, critical for CNS-targeted agents [4] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2